molecular formula C7H7FN2O B13659010 1-(4-Amino-5-fluoropyridin-2-yl)ethanone

1-(4-Amino-5-fluoropyridin-2-yl)ethanone

Cat. No.: B13659010
M. Wt: 154.14 g/mol
InChI Key: WOJDTOUNZQFUBW-UHFFFAOYSA-N
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Description

1-(4-Amino-5-fluoropyridin-2-yl)ethanone is a fluorinated pyridine derivative characterized by a pyridine ring substituted with an amino group at the 4-position, a fluorine atom at the 5-position, and an ethanone (acetyl) group at the 2-position. Its molecular formula is C₇H₆FN₂O, with a molecular weight of 154.13 g/mol. The compound’s unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The amino group enhances nucleophilicity, while the fluorine atom modulates lipophilicity and metabolic stability, traits critical for drug design .

Properties

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

1-(4-amino-5-fluoropyridin-2-yl)ethanone

InChI

InChI=1S/C7H7FN2O/c1-4(11)7-2-6(9)5(8)3-10-7/h2-3H,1H3,(H2,9,10)

InChI Key

WOJDTOUNZQFUBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C(=C1)N)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-5-fluoropyridin-2-yl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products Formed

Scientific Research Applications

1-(4-Amino-5-fluoropyridin-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-5-fluoropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in binding to enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects on Pyridine-Based Ethanones

Compound Name Substituent Positions Key Differences Impact on Properties
1-(5-Chloro-3-fluoropyridin-2-yl)ethanone Cl at 5, F at 3 Halogen type (Cl vs. F) and position Increased steric bulk with Cl; altered reactivity in nucleophilic substitution
1-(5-Fluoropyridin-2-yl)ethanone F at 5, no amino group Absence of amino group at 4-position Reduced nucleophilicity; lower solubility in polar solvents
1-(5-Amino-pyridin-2-yl)-2,2,2-trifluoro-ethanone CF₃ at 2, NH₂ at 5 Trifluoromethyl vs. acetyl group Enhanced electron-withdrawing effects; altered metabolic stability
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone Cl at 2, F at 5 Positional isomerism of substituents Distinct regioselectivity in cross-coupling reactions

Key Findings :

  • Halogen vs.
  • Fluorine Positioning: Fluorine at the 5-position (meta to the amino group) reduces electron density on the pyridine ring compared to ortho- or para-substituted fluoropyridines, influencing aromatic electrophilic substitution rates .

Key Findings :

  • The amino-fluoropyridine scaffold demonstrates superior kinase inhibition compared to non-amino analogs, likely due to enhanced hydrogen-bonding interactions with catalytic residues .
  • Brominated derivatives (e.g., 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone) exhibit broader antimicrobial activity but lower selectivity compared to amino-substituted variants .

Key Findings :

  • The electron-withdrawing fluorine and amino groups in this compound complicate Friedel-Crafts acylation, necessitating optimized Lewis acid catalysts (e.g., AlCl₃ at −20°C) .
  • Methoxy and trifluoromethyl analogs are more synthetically accessible but lack the amino group’s versatility in downstream functionalization .

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